molecular formula C8H4F3NOS B010774 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one CAS No. 100831-20-7

4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B010774
CAS No.: 100831-20-7
M. Wt: 219.19 g/mol
InChI Key: HNXMKCIGIPOYCO-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure The trifluoromethyl group attached to the benzene ring enhances the compound’s chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one typically involves the condensation of 2-amino-4-(trifluoromethyl)benzenethiol with appropriate aldehydes or ketones. One common method involves refluxing a suspension of 2-amino-4-(trifluoromethyl)benzenethiol and 3,5-dihydroxybenzaldehyde in acetic acid containing sodium acetate for several hours. The reaction mixture is then cooled, and the resulting precipitate is filtered and washed with water .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives.

Scientific Research Applications

4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one has several scientific research applications:

Comparison with Similar Compounds

4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one can be compared with other benzothiazole derivatives:

The uniqueness of this compound lies in its trifluoromethyl group, which enhances its chemical stability and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(trifluoromethyl)-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)4-2-1-3-5-6(4)12-7(13)14-5/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXMKCIGIPOYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646594
Record name 4-(Trifluoromethyl)-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100831-20-7
Record name 4-(Trifluoromethyl)-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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